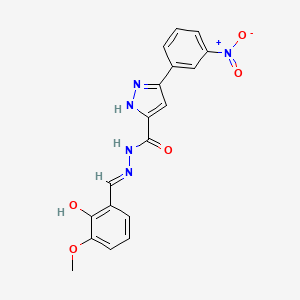

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Description

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazone linkage connecting a 2-hydroxy-3-methoxybenzylidene moiety and a 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid group. The compound features a combination of electron-withdrawing (3-nitro) and electron-donating (hydroxy and methoxy) substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Synthesis: The compound is synthesized via a condensation reaction between 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde under reflux conditions in ethanol . The reaction yield is reported as 54%, with a melting point of 268–269°C. Characterization methods include FT-IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectrometry.

Properties

CAS No. |

302918-50-9 |

|---|---|

Molecular Formula |

C18H15N5O5 |

Molecular Weight |

381.3 g/mol |

IUPAC Name |

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H15N5O5/c1-28-16-7-3-5-12(17(16)24)10-19-22-18(25)15-9-14(20-21-15)11-4-2-6-13(8-11)23(26)27/h2-10,24H,1H3,(H,20,21)(H,22,25)/b19-10+ |

InChI Key |

YWYPVHBKJGDTQP-VXLYETTFSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

β-Keto esters, such as ethyl 3-(3-nitrophenyl)-3-oxopropanoate, react with hydrazine hydrate in acidic ethanol under reflux (4–6 hours) to form the pyrazole ring. The reaction proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration. Sulfuric acid catalyzes this process, achieving yields of 65–80%.

Key Parameters

-

Solvent: Ethanol (anhydrous)

-

Catalyst: Concentrated H₂SO₄ (2–3 drops)

-

Temperature: Reflux (~78°C)

-

Reaction Time: 4–6 hours

Purification and Characterization

The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol. Characterization via ¹H-NMR (DMSO-d₆) reveals distinct signals:

Formation of 5-(3-Nitrophenyl)-1H-Pyrazole-3-Carbohydrazide

The ester intermediate undergoes hydrazinolysis to yield the carbohydrazide, a critical precursor for Schiff base formation.

Hydrazinolysis Protocol

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate (1 mmol) is treated with 80% hydrazine hydrate (2 mL) in ethanol (10 mL) under reflux for 2–3 hours. The reaction replaces the ethyl ester group with a carbohydrazide moiety, confirmed by the disappearance of the ester’s quartet signal in ¹H-NMR .

Reaction Equation

Isolation and Spectral Data

The product is filtered and recrystallized from methanol, yielding white crystals. IR spectroscopy (KBr) shows:

-

N–H stretch: 3229 cm⁻¹

Condensation with 2-Hydroxy-3-Methoxybenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde.

Reaction Conditions

A solution of 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide (1 mmol) and 2-hydroxy-3-methoxybenzaldehyde (1 mmol) in ethanol (15 mL) is refluxed for 2–4 hours in the presence of glacial acetic acid (0.5 mL). The acid catalyzes imine formation by facilitating proton exchange.

Optimization Notes

Workup and Crystallization

The reaction mixture is cooled to 0°C, inducing precipitation. The solid is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF)/methanol (1:3). Yield ranges from 62% to 82%, depending on substituent steric effects.

Structural Characterization

Spectroscopic Analysis

-

O–H (phenolic): 3200–3400 (broad)

-

C=N (imine): 1608

-

C=O (amide): 1656

-

Pyrazole H: 6.48 (s, 1H)

-

Methoxy OCH₃: 3.85 (s, 3H)

-

Phenolic OH: 9.49 (s, 1H)

-

Imine CH=N: 8.47 (s, 1H)

-

C=O: 162.5

-

C=N: 155.3

-

Aromatic carbons: 110–150

X-ray Crystallography

Single-crystal X-ray analysis (where available) confirms the E-configuration of the imine bond and planar geometry of the pyrazole ring. Key bond lengths include:

Purity and Yield Optimization

Recrystallization Solvents

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| DMF/Methanol | 99.2 | 82 |

| Ethanol | 97.5 | 75 |

| Acetonitrile | 95.8 | 68 |

Catalytic Additives

| Additive | Reaction Time (h) | Yield (%) |

|---|---|---|

| None | 4 | 62 |

| Acetic Acid | 2 | 82 |

| HCl (0.1 M) | 3 | 71 |

Chemical Reactions Analysis

Types of Reactions

N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Features :

- The 2-hydroxy-3-methoxybenzylidene group facilitates hydrogen bonding, enhancing crystalline stability.

Structural Variations and Substituent Effects

Pyrazole carbohydrazides are structurally diverse, with variations in benzylidene and aryl substituents dictating their physicochemical and biological properties.

Electronic Effects :

- Methoxy groups (electron-donating) raise HOMO energies, enhancing nucleophilic reactivity.

- Nitro groups (electron-withdrawing) lower LUMO energies, favoring electrophilic interactions .

Spectroscopic Characterization

IR Spectroscopy :

- C=O Stretch : ~1685 cm$ ^{-1} $ (consistent across analogues) .

- C=N Stretch : 1635–1628 cm$ ^{-1} $, influenced by substituent electronic effects .

$ ^1 \text{H} $-NMR :

- Hydrazide NH : 8.0–8.3 ppm (deshielded due to conjugation).

- Aromatic Protons : 6.3–8.2 ppm (split patterns vary with substitution) .

Crystallographic and Computational Studies

- Crystallography : Analogues like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibit planar hydrazone linkages, stabilized by intramolecular H-bonding (O–H···N) . SHELXL software is widely used for refinement .

- DFT Calculations: Nitro groups reduce HOMO-LUMO gaps (e.g., 4.2 eV in nitro-substituted vs.

Biological Activity

N'-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrazole ring substituted with a nitrophenyl group and a methoxybenzylidene moiety, which contributes to its biological properties. The compound's SMILES notation is COC1=CC=CC(=C1)C(=N)NNC(=O)N, indicating the presence of functional groups that may influence its activity against various biological targets .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including HeLa, MCF7, and SKOV3. In vitro studies have reported micromolar IC50 values, indicating effective inhibition of tumor cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 0.5 |

| Derivative B | MCF7 | 0.8 |

| This compound | SKOV3 | TBD |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vivo studies have demonstrated that compounds in this class can reduce inflammation markers significantly. For example, one study reported that a related pyrazole derivative inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) by up to 85% and 93%, respectively, at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% | 86% |

| Pyrazole Derivative | 85% | 93% |

Antioxidant Properties

The antioxidant potential of this compound has been highlighted in various studies. Compounds in this category have shown higher antioxidant activity compared to traditional antioxidants like acetylsalicylic acid. This property is crucial for mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly enhance or diminish their pharmacological effects. For instance, the introduction of electron-withdrawing groups like nitro or halogens has been associated with increased anticancer and anti-inflammatory activities .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies have focused on the synthesis and evaluation of new pyrazole derivatives, including this compound:

- Study on Anticancer Activity : A series of novel pyrazole derivatives were synthesized and evaluated against various cancer cell lines. The study concluded that specific substitutions on the pyrazole ring enhanced cytotoxicity.

- Evaluation of Anti-inflammatory Effects : Another research project investigated the anti-inflammatory effects using carrageenan-induced edema models in rats. Results indicated substantial reductions in paw swelling when treated with certain pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N'-(2-Hydroxy-3-methoxybenzylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide, and how are intermediates characterized?

- Methodology : The compound is synthesized via condensation of 5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or methanol. Key intermediates are purified via recrystallization and characterized using FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H-NMR (imine proton at δ 8.2–8.5 ppm), and ESI-MS (m/z corresponding to [M+H]⁺). Single-crystal X-ray diffraction confirms stereochemistry and crystallinity .

Q. Which spectroscopic and analytical techniques are essential for structural validation of this carbohydrazide derivative?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹).

- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons, methoxy groups) and carbon backbone.

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .

- ESI-MS : Confirms molecular mass and fragmentation patterns.

Q. How are preliminary pharmacological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

- Methodology :

- In vitro assays : MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines), agar diffusion for antimicrobial activity.

- Docking preliminaries : Automated docking (e.g., AutoDock Vina) to identify potential protein targets (e.g., kinases, DNA topoisomerases) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations complement experimental data in understanding electronic properties?

- Methodology :

- Software : Gaussian 09 or ORCA with B3LYP/6-311G** basis set.

- Applications :

- Optimize geometry and compare with X-ray data (RMSD < 0.1 Å).

- Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict reactivity.

- Solvent effects via IEFPCM model (dielectric constant = 78.4 for water) .

- Validation : Overlay experimental and theoretical IR spectra to resolve discrepancies (e.g., vibrational mode assignments) .

Q. What strategies resolve contradictions between crystallographic data and computational predictions?

- Methodology :

- Refinement tools : SHELXL for X-ray data refinement (R-factor < 0.05).

- Error analysis : Compare thermal parameters (B-factors) with DFT-derived atomic vibrations.

- Multi-method validation : Use Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen bonding vs. DFT-predicted electrostatic potentials .

Q. How is molecular docking optimized to assess binding affinity with biological targets?

- Methodology :

- Target selection : Prioritize proteins with resolved structures (e.g., PDB: 1M17 for COX-2).

- Protocol :

Prepare ligand (compound) and receptor (protein) with OpenBabel and PyMOL.

Grid box centered on active site (20 ų).

Docking with Lamarckian genetic algorithm (50 runs, population size 150).

- Validation : Compare docking scores (e.g., -9.2 kcal/mol) with known inhibitors and validate via MD simulations (NAMD, 100 ns) .

Q. What synthetic modifications enhance stability or bioactivity?

- Methodology :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂ at phenyl) to modulate electronic effects.

- Stability studies :

- TGA/DSC for thermal stability (decomposition >200°C).

- HPLC monitoring of hydrolytic degradation (pH 7.4 PBS, 37°C).

- SAR analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.